Lower Contact Resistance to p+ Silicon Compared to TiSi₂
In a direct comparison of ohmic contacts to heavily doped p-type silicon (p+Si), TaSi₂ contacts exhibit lower specific contact resistance than those formed with TiSi₂ under comparable processing conditions. This difference is attributed to the formation of titanium diboride (TiB₂) at the TiSi₂/Si interface, which degrades contact performance [1].
| Evidence Dimension | Contact Resistance to p+Si |
|---|---|
| Target Compound Data | Lower contact resistance than TiSi₂ |
| Comparator Or Baseline | TiSi₂ (Titanium disilicide) |
| Quantified Difference | TiSi₂ contact resistance is higher than TaSi₂ |
| Conditions | Contacts formed by rapid thermal annealing of sputtered metal films on p+Si, measured using a four-terminal Kelvin structure. |
Why This Matters
This demonstrates that TaSi₂ provides a superior, lower-resistance electrical interface to p-type silicon, which is critical for minimizing parasitic resistance in source/drain contacts of PMOS transistors and enhancing overall device performance.
- [1] H. C. Cho, S. H. Paek, J. S. Choi, and Y. S. Hwang. Electrical characteristics of TaSi₂/p+Si and TiSi₂/p+Si contacts formed by rapid thermal annealing. Thin Solid Films, 221(1-2), 203-206 (1992). View Source
